molecular formula C18H28ClNO4 B5320607 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride

Cat. No.: B5320607
M. Wt: 357.9 g/mol
InChI Key: SFYTXCNCKGRSSN-UHFFFAOYSA-N
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Description

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a butoxy group, and a methoxybenzaldehyde moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.ClH/c1-14-11-19(12-15(2)23-14)9-4-5-10-22-18-16(13-20)7-6-8-17(18)21-3;/h6-8,13-15H,4-5,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYTXCNCKGRSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=C(C=CC=C2OC)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, 2,6-dimethylmorpholine, and a suitable aldehyde are reacted under controlled conditions . The reaction is usually carried out at reflux temperature for several hours to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it more suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride exerts its effects involves interactions with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The butoxy and methoxybenzaldehyde groups may enhance the compound’s binding affinity and specificity, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxybenzaldehyde;hydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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